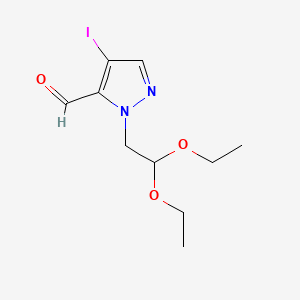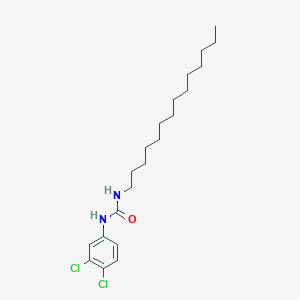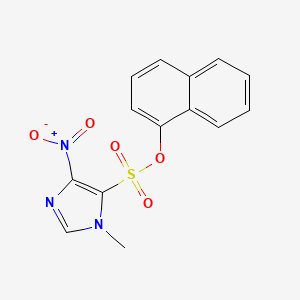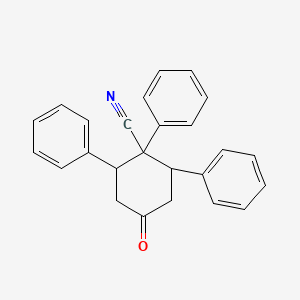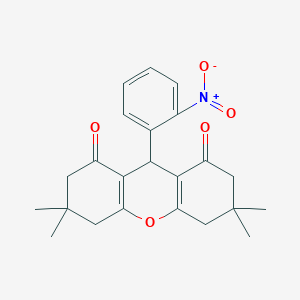
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- is a complex organic compound belonging to the xanthene derivatives family. Xanthenes are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . This particular compound is notable for its unique structure, which includes a nitrophenyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- typically involves a one-pot reaction of dimedone and an aldehyde in the presence of a catalyst. One efficient method uses iron oxide nanoparticles as a catalyst in polar protic ethanol as a solvent . This method is cost-effective, produces no harmful side products, and allows for the catalyst to be reused multiple times without significant loss of productivity . Industrial production methods often involve similar catalytic processes, with a focus on scalability and yield optimization.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of fluorescent dyes and pigments.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with biological molecules. The nitrophenyl group can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, reducing oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other xanthene derivatives like fluorescein, eosin, and rhodamine. These compounds also possess fluorescent properties and are used in various applications, including as diagnostic tools in medical imaging . What sets 1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- apart is its unique nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
30038-64-3 |
|---|---|
Molekularformel |
C23H25NO5 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24(27)28/h5-8,19H,9-12H2,1-4H3 |
InChI-Schlüssel |
ISKQVKRZTJNKOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
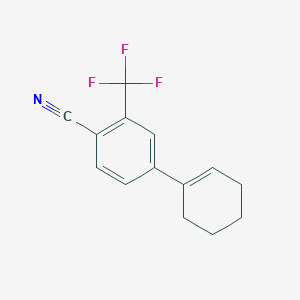
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)

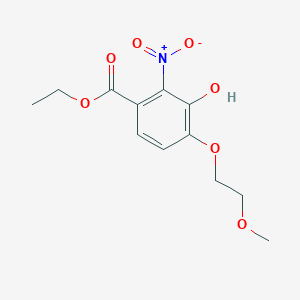
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
